molecular formula C26H29NO3 B2926227 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923150-69-0

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B2926227
CAS No.: 923150-69-0
M. Wt: 403.522
InChI Key: JLJINGHEDGISPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a chromen-4-one (benzopyran-4-one) core substituted with a 4-tert-butylphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 6.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJINGHEDGISPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the chromenone derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromenone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding dihydrochromenone.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of various enzymes due to its structural similarity to natural enzyme substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties. The chromenone core is known for its biological activity, which can be enhanced by the presence of the tert-butylphenyl and cyclohexanecarboxamide groups.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tert-butylphenyl group provides steric hindrance, enhancing selectivity, while the cyclohexanecarboxamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Chromenone-Based Analogues

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide ():

  • Key difference : Benzamide replaces cyclohexanecarboxamide.
  • Impact: The planar benzoyl group may enhance π-π stacking but reduce conformational flexibility compared to the cyclohexane ring.

X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) ():

  • Key difference: Imidazole-carboxamide core instead of chromenone.
  • Functional groups: tert-Butylphenyl and cyclohexylamino moieties are shared with the target compound.
  • Biological relevance : X77 is a co-crystallized ligand for SARS-CoV-2 main protease (Mpro), with a binding energy of -8.05 kcal/mol .

Thiourea-Carboxamide Derivatives ()

Compounds like N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L4) feature a thiourea (-NH-CS-NH-) bridge instead of a direct carboxamide linkage.

  • Impact: Thiourea groups enhance metal-chelating capacity via S-donor atoms, making these derivatives suitable for separating transition metals .

Alkyl-Substituted Cyclohexanecarboxamides ()

Examples include N-(Heptan-4-yl)cyclohexanecarboxamide , which lacks aromatic substituents.

  • Impact: Linear alkyl chains increase hydrophobicity but reduce target specificity compared to the chromenone-based compound.

Binding Interactions ()

  • X77 : Binds SARS-CoV-2 Mpro via hydrogen bonds with Asn142, Gly143, His163, and Glu166 .
  • Target compound: The chromenone core may engage in π-stacking with aromatic residues, while the tert-butylphenyl group could occupy hydrophobic subsites. Predictive docking scores are unavailable but structurally analogous compounds (e.g., OUB) show improved binding (-8.21 kcal/mol vs. X77’s -8.05 kcal/mol) .

Thiourea Derivatives ()

  • Exhibit antifungal, antitumor, and metal-chelating activities due to dual O/N/S donor atoms.
  • Comparison: The target compound’s lack of thiourea limits metal-binding utility but may enhance selectivity for non-metalloenzyme targets.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound Not provided ~413 (estimated) Chromenone, tert-butylphenyl, cyclohexanecarboxamide Unknown (potential antiviral)
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide C26H23NO3 397.47 Chromenone, tert-butylphenyl, benzamide Not reported
X77 C27H34N6O2 474.60 Imidazole, tert-butylphenyl, cyclohexylamino SARS-CoV-2 Mpro inhibitor
N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide C14H16ClN3OS 309.81 Thiourea, chlorophenyl, cyclohexane Metal chelation
N-(Heptan-4-yl)cyclohexanecarboxamide C14H27NO 225.37 Cyclohexane, linear alkyl chain Model for synthetic studies

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives, characterized by its unique structural features that contribute to various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core , which is a bicyclic structure composed of a benzopyran and a carbonyl group, along with a cyclohexanecarboxamide moiety . The presence of the tert-butylphenyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC25H29NO3
Molecular Weight401.51 g/mol
CAS Number923234-52-0
DensityNot Available
Melting PointNot Available

The primary biological activities of this compound are attributed to its interaction with various molecular targets:

  • GPR35 Agonism : The compound has been identified as a potential agonist for the GPR35 receptor, which is implicated in various physiological processes, including inflammation and pain modulation.
  • Enzyme Modulation : It exhibits significant activity in modulating enzymes related to inflammation and cancer cell proliferation. This includes potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, contributing to its therapeutic applications in infectious diseases.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can inhibit COX enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that derivatives of chromenone exhibit moderate to strong inhibitory effects against COX-2, suggesting their potential use in treating inflammatory conditions .

Anticancer Potential

The compound's ability to modulate cancer-related pathways has been explored in various studies. For instance, it may inhibit cancer cell proliferation through the activation of apoptosis pathways or by disrupting mitochondrial function, particularly by targeting mitochondrial complex II. This mechanism leads to decreased ATP production and increased oxidative stress within cancer cells.

Antidiabetic Activity

This compound has also shown promise in antidiabetic applications through the activation of peroxisome proliferator-activated receptors (PPARs), which are critical regulators of glucose metabolism and insulin sensitivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives:

  • Study on Enzyme Inhibition : A study evaluated various chromenone derivatives for their inhibitory effects on AChE and BChE enzymes, revealing that specific substitutions can enhance their inhibitory potency against these targets .
  • In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers and tumor growth, supporting their potential as therapeutic agents for inflammatory diseases and cancer.
  • Neuroprotective Effects : Research has also suggested neuroprotective properties against neurodegenerative diseases through the inhibition of cholinesterase enzymes, which are involved in Alzheimer's disease pathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.